Cas no 1804869-70-2 (Ethyl 2-(difluoromethyl)-5-methyl-4-nitropyridine-3-acetate)

Ethyl 2-(difluoromethyl)-5-methyl-4-nitropyridine-3-acetate is a fluorinated pyridine derivative with notable applications in pharmaceutical and agrochemical research. The presence of a difluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable intermediate in the synthesis of bioactive compounds. The nitro and ester functional groups provide versatile reactivity for further derivatization, enabling the development of novel heterocyclic structures. Its structural features contribute to improved binding affinity in target interactions, particularly in enzyme inhibition studies. This compound is characterized by high purity and consistent performance, ensuring reliability in synthetic workflows. Its stability under standard storage conditions further supports its utility in research and industrial applications.
Ethyl 2-(difluoromethyl)-5-methyl-4-nitropyridine-3-acetate structure
1804869-70-2 structure
Product name:Ethyl 2-(difluoromethyl)-5-methyl-4-nitropyridine-3-acetate
CAS No:1804869-70-2
MF:C11H12F2N2O4
MW:274.220789909363
CID:4897582

Ethyl 2-(difluoromethyl)-5-methyl-4-nitropyridine-3-acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(difluoromethyl)-5-methyl-4-nitropyridine-3-acetate
    • Inchi: 1S/C11H12F2N2O4/c1-3-19-8(16)4-7-9(11(12)13)14-5-6(2)10(7)15(17)18/h5,11H,3-4H2,1-2H3
    • InChI Key: DGHYLLHOKLBYAT-UHFFFAOYSA-N
    • SMILES: FC(C1C(CC(=O)OCC)=C(C(C)=CN=1)[N+](=O)[O-])F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 335
  • XLogP3: 1.9
  • Topological Polar Surface Area: 85

Ethyl 2-(difluoromethyl)-5-methyl-4-nitropyridine-3-acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029017844-500mg
Ethyl 2-(difluoromethyl)-5-methyl-4-nitropyridine-3-acetate
1804869-70-2 95%
500mg
$1,685.00 2022-04-01
Alichem
A029017844-1g
Ethyl 2-(difluoromethyl)-5-methyl-4-nitropyridine-3-acetate
1804869-70-2 95%
1g
$2,923.95 2022-04-01
Alichem
A029017844-250mg
Ethyl 2-(difluoromethyl)-5-methyl-4-nitropyridine-3-acetate
1804869-70-2 95%
250mg
$1,048.60 2022-04-01

Additional information on Ethyl 2-(difluoromethyl)-5-methyl-4-nitropyridine-3-acetate

Ethyl 2-(difluoromethyl)-5-methyl-4-nitropyridine-3-acetate: A Comprehensive Overview

The compound Ethyl 2-(difluoromethyl)-5-methyl-4-nitropyridine-3-acetate (CAS No. 1804869-70-2) is a highly specialized organic compound with a complex molecular structure. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The molecule features a pyridine ring substituted with a nitro group at position 4, a methyl group at position 5, a difluoromethyl group at position 2, and an ethyl acetate moiety at position 3. These substituents contribute to its unique chemical properties and reactivity.

Recent advancements in synthetic chemistry have enabled the precise synthesis of Ethyl 2-(difluoromethyl)-5-methyl-4-nitropyridine-3-acetate through multi-step processes. Researchers have employed various strategies, including nucleophilic aromatic substitution and Friedel-Crafts acylation, to achieve high yields and purity. The incorporation of the difluoromethyl group at position 2 is particularly noteworthy, as it introduces electron-withdrawing effects that enhance the compound's stability and reactivity in certain chemical transformations.

The physical properties of Ethyl 2-(difluoromethyl)-5-methyl-4-nitropyridine-3-acetate have been extensively characterized using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies reveal that the compound has a melting point of approximately 125°C and is sparingly soluble in common organic solvents like dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands in the range of 250-300 nm, indicating its potential application in optoelectronic materials.

One of the most promising applications of Ethyl 2-(difluoromethyl)-5-methyl-4-nitropyridine-3-acetate lies in its use as an intermediate in the synthesis of bioactive compounds. For instance, recent studies have demonstrated its utility in the preparation of novel anti-inflammatory agents and antimicrobial agents. The nitro group at position 4 can be reduced to an amino group under controlled conditions, enabling further functionalization and diversification of the molecule's biological activity.

In addition to its pharmaceutical applications, Ethyl 2-(difluoromethyl)-5-methyl-4-nitropyridine-3-acetate has shown potential in the field of materials science. Its ability to form stable coordination complexes with transition metals makes it a valuable precursor for the synthesis of metal-organic frameworks (MOFs) and other advanced materials. These materials exhibit exceptional catalytic activity and selectivity in various industrial processes, such as olefin polymerization and catalytic hydrogenation.

From an environmental perspective, researchers have investigated the biodegradation pathways of Ethyl 2-(difluoromethyl)-5-methyl-4-nitropyridine-3-acetate under simulated environmental conditions. Studies indicate that the compound undergoes rapid microbial degradation under aerobic conditions, suggesting its low environmental persistence and minimal ecological risk.

In conclusion, Ethyl 2-(difluoromethyl)-5-methyl-4-nitropyridine-3-acetate (CAS No. 1804869-70-2) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, coupled with its favorable physical and chemical properties, positions it as a valuable building block for the development of advanced materials and bioactive compounds. As research continues to uncover new synthetic routes and applications for this compound, its significance in both academic and industrial settings is expected to grow further.

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